cyclo(-L-Am7(S2Py)-Aib-L-Ser(Bzl)-D-Pro-)

Catalog No.
S11242618
CAS No.
M.F
C31H41N5O5S2
M. Wt
627.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(-L-Am7(S2Py)-Aib-L-Ser(Bzl)-D-Pro-)

Product Name

cyclo(-L-Am7(S2Py)-Aib-L-Ser(Bzl)-D-Pro-)

IUPAC Name

(3S,9S,12R)-6,6-dimethyl-3-(phenylmethoxymethyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Molecular Formula

C31H41N5O5S2

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C31H41N5O5S2/c1-31(2)30(40)34-24(21-41-20-22-12-5-3-6-13-22)29(39)36-18-11-15-25(36)28(38)33-23(27(37)35-31)14-7-4-10-19-42-43-26-16-8-9-17-32-26/h3,5-6,8-9,12-13,16-17,23-25H,4,7,10-11,14-15,18-21H2,1-2H3,(H,33,38)(H,34,40)(H,35,37)/t23-,24-,25+/m0/s1

InChI Key

UAUCMCUCWAXYRK-CCDWMCETSA-N

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)COCC4=CC=CC=C4)C

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)COCC4=CC=CC=C4)C

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

627.25491177 g/mol

Monoisotopic Mass

627.25491177 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-08-2024

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